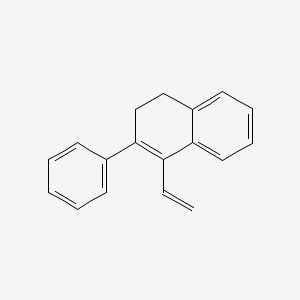
4-Ethenyl-3-phenyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-3-phenyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes both aromatic and aliphatic components It is a derivative of naphthalene, which is known for its aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-phenyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of 1-phenyl-3,4-dihydronaphthalene with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-3-phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Ethenyl-3-phenyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 4-ethenyl-3-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-ethenyl-3-phenyl-1,2-dihydronaphthalene include:
- 1-Phenyl-3,4-dihydronaphthalene
- 1,2-Dihydro-4-phenylnaphthalene
- 3,4-Dihydro-1-phenylnaphthalene
Uniqueness
What sets this compound apart from these similar compounds is its unique ethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
109327-50-6 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
4-ethenyl-3-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H16/c1-2-16-17-11-7-6-10-15(17)12-13-18(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Clé InChI |
FUBCVGYNIVVUGA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




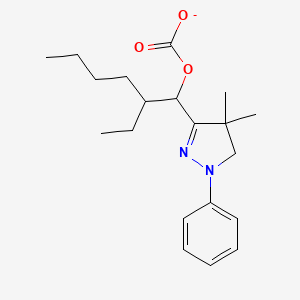
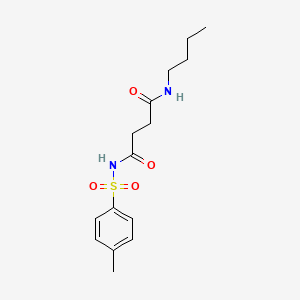
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)


![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
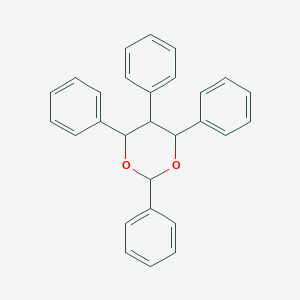
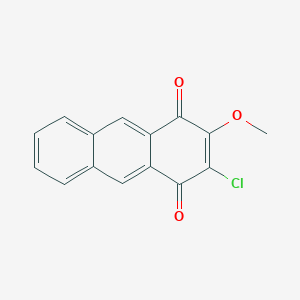
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)


